molecular formula C10H22NO3P B1606352 Diethyl cyclohexylaminophosphonate CAS No. 32405-88-2

Diethyl cyclohexylaminophosphonate

Cat. No.: B1606352
CAS No.: 32405-88-2
M. Wt: 235.26 g/mol
InChI Key: XMUAKNOOEOGTHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl cyclohexylaminophosphonate is an organophosphorus compound with the molecular formula C10H22NO3P It is a phosphonate ester, characterized by the presence of a phosphonate group bonded to a cyclohexylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl cyclohexylaminophosphonate can be synthesized through a variety of methods. One common approach involves the reaction of diethyl phosphite with cyclohexylamine under controlled conditions. The reaction typically requires a catalyst and is carried out under an inert atmosphere to prevent unwanted side reactions. The reaction can be represented as follows:

(C2H5O)2P(O)H+C6H11NH2(C2H5O)2P(O)NHC6H11\text{(C2H5O)2P(O)H} + \text{C6H11NH2} \rightarrow \text{(C2H5O)2P(O)NHC6H11} (C2H5O)2P(O)H+C6H11NH2→(C2H5O)2P(O)NHC6H11

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of microwave-assisted synthesis has been explored to enhance reaction rates and yields. This method involves the use of microwave irradiation to accelerate the reaction between diethyl phosphite and cyclohexylamine, resulting in higher efficiency and reduced reaction times .

Chemical Reactions Analysis

Types of Reactions

Diethyl cyclohexylaminophosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acids or phosphonates.

    Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides or phosphines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under mild conditions.

Major Products Formed

Scientific Research Applications

Diethyl cyclohexylaminophosphonate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of phosphonylated derivatives.

    Biology: Investigated for its potential as a bioisostere in drug design, mimicking the structure of natural amino acids.

    Medicine: Explored for its potential use in the development of antiviral and anticancer agents.

    Industry: Utilized as a corrosion inhibitor for metals, particularly in acidic environments

Comparison with Similar Compounds

Similar Compounds

  • Diethyl methylphosphonate
  • Diethyl chloromethylphosphonate
  • Diethyl (4-chlorophenyl)phosphonate

Uniqueness

Diethyl cyclohexylaminophosphonate is unique due to its cyclohexylamine moiety, which imparts distinct steric and electronic properties. This makes it a valuable compound for specific applications where other phosphonates may not be as effective .

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable tool in organic synthesis, drug design, and industrial processes.

Properties

IUPAC Name

N-diethoxyphosphorylcyclohexanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22NO3P/c1-3-13-15(12,14-4-2)11-10-8-6-5-7-9-10/h10H,3-9H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMUAKNOOEOGTHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(NC1CCCCC1)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22NO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90186120
Record name Diethyl cyclohexylaminophosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90186120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32405-88-2
Record name Diethyl cyclohexylaminophosphonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032405882
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC100749
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100749
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diethyl cyclohexylaminophosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90186120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(diethoxyphosphoryl)cyclohexanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIETHYL CYCLOHEXYLAMINOPHOSPHONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TMN74QS12Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethyl cyclohexylaminophosphonate
Reactant of Route 2
Reactant of Route 2
Diethyl cyclohexylaminophosphonate
Reactant of Route 3
Reactant of Route 3
Diethyl cyclohexylaminophosphonate
Reactant of Route 4
Reactant of Route 4
Diethyl cyclohexylaminophosphonate
Reactant of Route 5
Diethyl cyclohexylaminophosphonate
Reactant of Route 6
Diethyl cyclohexylaminophosphonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.